molecular formula C14H15N3O B12899735 N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide CAS No. 326822-67-7

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide

Cat. No.: B12899735
CAS No.: 326822-67-7
M. Wt: 241.29 g/mol
InChI Key: MYIYDTISJDJCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide (CAS 326822-67-7) is a small molecule building block and chemical intermediate in medicinal chemistry, with a molecular formula of C14H15N3O and a molecular weight of 241.29 g/mol . This compound is a key scaffold in a novel series of 1H-pyrazol-5-yl-2-phenylacetamides investigated for their potent biological activity . It serves as a core structure for developing potent activators of G protein-gated inwardly-rectifying potassium channels (GIRK1/2), which are key effectors in neuronal signaling pathways and potential therapeutic targets for conditions such as epilepsy, pain, and anxiety . Related compounds in this chemical series have been shown to exhibit nanomolar potency in activating GIRK1/2 and are designed to improve brain distribution in preclinical models, making them valuable pharmacological tools for neuroscience research . Derivatives of this phenylacetamide-pyrazole core have also been explored for other research applications, including as inhibitors of cyclin-dependent kinase 2 and for investigating antitumor agents and cell cycle-dependent kinase inhibitors . This product is intended for research purposes as a chemical reference standard or for use in synthetic and medicinal chemistry programs. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

326822-67-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide

InChI

InChI=1S/C14H15N3O/c18-14(8-10-4-2-1-3-5-10)15-13-9-12(16-17-13)11-6-7-11/h1-5,9,11H,6-8H2,(H2,15,16,17,18)

InChI Key

MYIYDTISJDJCKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Cyclopropyl-1H-pyrazol-3-amine Intermediate

The pyrazole ring is typically constructed by condensation of hydrazine derivatives with α,β-unsaturated nitriles or ketones under acidic or basic conditions. For the cyclopropyl substitution at the 5-position, cyclopropyl-containing precursors are employed.

  • A common method involves reacting a cyclopropyl-substituted hydrazine with an appropriate β-unsaturated nitrile or equivalent to yield the 5-cyclopropyl-pyrazol-3-amine intermediate.
  • Reaction conditions often include refluxing in ethanol or other polar solvents, with acid catalysis to promote ring closure.
  • Purification is achieved by extraction and silica gel column chromatography.

Preparation of 2-Phenylacetyl Chloride or Activated Acid Derivative

The phenylacetyl moiety is introduced as an acid chloride or activated ester to facilitate amide bond formation.

  • Phenylacetic acid is converted to phenylacetyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Alternatively, coupling reagents like PyClU (Pyridinium chlorochromate) or carbodiimides (e.g., EDC, DCC) can activate the acid for direct amide coupling.

Amide Coupling to Form N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide

The key step is the coupling of the pyrazolyl amine with the phenylacetyl derivative:

  • The pyrazolyl amine is reacted with phenylacetyl chloride or activated acid in the presence of a base such as triethylamine to neutralize the generated acid.
  • The reaction is typically carried out in dichloromethane or other aprotic solvents at room temperature or slightly elevated temperatures.
  • Reaction times vary from several hours to overnight to ensure complete conversion.
  • The crude product is purified by silica gel column chromatography using solvent systems such as dichloromethane/methanol or hexane/ethyl acetate mixtures.

Purification and Characterization

  • The final compound is isolated as a solid or oil depending on conditions.
  • Characterization includes nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and melting point determination.
  • Purity is confirmed by chromatographic techniques and spectral analysis.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole ring formation Cyclopropyl hydrazine + β-unsaturated nitrile Ethanol, acid catalyst Reflux (80°C) 60-75 Moderate yield, requires purification
Phenylacetyl chloride synthesis Phenylacetic acid + SOCl2 or oxalyl chloride Anhydrous solvent 0-25°C 85-90 Moisture sensitive, handle under dry conditions
Amide coupling Pyrazolyl amine + phenylacetyl chloride + Et3N DCM or THF RT to 40°C 70-85 Base neutralizes HCl byproduct
Purification Silica gel chromatography Hexane/ethyl acetate or DCM/MeOH Ambient - Essential for removing impurities

Research Findings and Optimization Notes

  • The choice of solvent and base significantly affects the amide coupling efficiency. Aprotic solvents like dichloromethane and bases such as triethylamine or diisopropylethylamine are preferred to minimize side reactions.
  • Temperature control during acid chloride formation is critical to prevent decomposition.
  • The cyclopropyl substituent on the pyrazole ring is stable under the reaction conditions but requires careful handling to avoid ring-opening side reactions.
  • Column chromatography purification is necessary to separate the desired amide from unreacted starting materials and side products.
  • Spectroscopic data confirm the structure: characteristic pyrazole proton signals in ^1H NMR around 6-8 ppm, amide NH around 8-9 ppm, and cyclopropyl protons appearing as multiplets near 0.5-1.5 ppm.

Chemical Reactions Analysis

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

GIRK Channel Activation:

  • A series of 1H-pyrazol-5-yl-2-phenylacetamides, including N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives, have been identified as brain-penetrant GIRK1/2 channel activators . These compounds display nanomolar potency as GIRK1/2 activators with improved brain distribution . The general formula of these compounds is shown in Figure 1.

    Figure 1. General structure of 1H-pyrazol-5-yl-2-phenylacetamides.
  • G protein-gated inwardly-rectifying potassium channels (GIRK, Kir3) are a family of inward-rectifying potassium channels with significant roles in various physiological processes, making them potential targets for numerous indications .

Antimicrobial Activity:

  • N-(4-substituted thiazol-2-yl) acetamide analogs have exhibited antibacterial efficacies ranging from mild to moderate against bacterial strains, including B. subtilis, S. aureus, and S. epidermidis . Some compounds with electron-withdrawing groups demonstrated inhibition zones against S. aureus, S. epidermidis, and B. subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml .
  • Phenylthiazoles featuring alkynyl linkages have shown promise as a class of antibiotics with potent activity against drug-resistant bacteria . One compound exhibited exceptional activity against clinically relevant MRSA strains, with a minimal inhibitory concentration below 0.5 µg/ml .

Antitubercular Activity:

  • 2,4,5-trisubstituted thiazoles have demonstrated significant inhibitory effects against M. tuberculosis H37Rv, with some compounds showing notable antitubercular activity . Certain substances have demonstrated the potential to reduce inactive M. tuberculosis H37Ra by over 90% at 10 µM, highlighting their potential as effective antitubercular agents .

Antitumor Agents:

  • Phenylacetamido-pyrazole derivatives, including this compound, have been investigated for their antitumor properties . These compounds have shown potential in tumor angiogenesis and metastasis inhibition, as well as cell cycle inhibition .

Other Potential Applications:

  • N-phenyl-acetamide sulfonamide derivatives have been designed and synthesized as novel non-hepatotoxic analgesic candidates . One compound, LASSBio-1300, showed promise as an analgesic .
  • N-(2-hydroxy phenyl) acetamide has been studied for its anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats .

Data Tables

Table 1: GIRK1/2 Activation Potency of 1H-pyrazol-5-yl-2-phenylacetamides

CompoundGIRK1/2 EC50 (nM)Efficacy (%)
7g1.45 ±0.3562.0 ± 5.5
7h>6.9>56
7iinactiveinactive

Table 2: Antibacterial Efficacy of N-(4-substituted thiazol-2-yl) acetamide analogs

CompoundMIC (µg/ml)
Analog 10.98-3.9
Ampicillin0.24

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to CDK2, it inhibits its activity, leading to the disruption of cell cycle progression and potentially inducing apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and the modulation of signaling pathways related to cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from are 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides. Key comparisons:

  • Substituent Effects: The target compound replaces the chloro and methyl groups in 3a–3p with a cyclopropyl group, which may reduce electronegativity and enhance steric hindrance.
  • Physical Properties : Melting points (mp) for 3a–3p range from 123–183°C, influenced by chloro and aryl substituents. The cyclopropyl group in the target compound may lower mp due to reduced crystallinity.
  • Synthesis : Yields for 3a–3p (62–71%) reflect moderate efficiency using EDCI/HOBt-mediated coupling. The target compound’s synthesis might follow similar protocols .

Table 1: Comparison of Pyrazole Derivatives

Compound Substituents (Pyrazole) Acetamide Group mp (°C) Yield (%) Key Spectral Data (¹H-NMR δ)
Target Compound 5-Cyclopropyl 2-Phenyl N/A N/A N/A
3a 5-Cl, 3-Me 4-Cyano-1-phenyl 133–135 68 8.12 (s, 1H), 7.61–7.43 (m)
3d 5-Cl, 3-Me 4-Cyano-1-(4-F-phenyl) 181–183 71 7.51–7.21 (m)
Benzothiazole-Based Analogs ()

The patent application in lists N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which replaces the pyrazole core with a benzothiazole ring.

  • Heterocycle Impact : Benzothiazole’s aromaticity and planarity may enhance DNA intercalation or enzyme inhibition compared to pyrazole’s hydrogen-bonding capability.
  • Electron-Withdrawing Groups : The trifluoromethyl group increases lipophilicity and metabolic stability, contrasting with the cyclopropyl group’s steric effects .
Trimethylacetamide Derivatives ()

Compound 11a (2-(5-phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide) features a quaternary ammonium group on the acetamide.

  • Solubility : The trimethyl group enhances hydrophilicity, unlike the target compound’s phenyl group, which favors lipid membrane penetration.
  • Synthesis : 11a was synthesized via acid-catalyzed conditions (p-toluenesulfonic acid), differing from EDCI/HOBt coupling in .
Fluorophenyl and Trifluoromethyl Substituted Analogs ()

The compound 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide shares the cyclopropyl-pyrazole core but adds a trifluoromethyl group and fluorophenyl acetamide.

  • Electron-Withdrawing Effects : The CF₃ group increases acidity of the pyrazole N-H and enhances metabolic stability.

Table 2: Heterocyclic and Substituent Comparisons

Compound Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole 5-Cyclopropyl, 2-phenyl ~273.3 (estimated) Steric bulk, moderate hydrophobicity
Compound Benzothiazole 6-CF₃, 2-phenyl ~352.3 High lipophilicity, planar structure
Compound Pyrazole 5-Cyclopropyl, 3-CF₃ 327.28 Enhanced metabolic stability

Research Findings and Trends

  • Substituent Impact: Chloro and cyano groups () increase polarity and mp, while cyclopropyl and CF₃ groups () enhance steric effects and stability.
  • Synthesis Efficiency : EDCI/HOBt coupling () yields 60–70%, comparable to other methods but lower than acid-catalyzed routes (86% in ) .

Biological Activity

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylacetamide is a pyrazole derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclopropyl group and an acetamide moiety attached to a phenyl group. This unique structure contributes to its biological activity, particularly in modulating various signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling. Research indicates that it may act as an activator of G protein-gated inwardly-rectifying potassium channels (GIRK1/2), which play crucial roles in neuronal signaling and cardiovascular function .

MechanismDescription
GIRK ActivationEnhances potassium ion flow, influencing neuronal excitability and neurotransmitter release.
Enzyme InhibitionPotentially inhibits kinases involved in cancer progression and inflammation.
Receptor ModulationMay interact with cell-surface receptors, affecting cellular responses to external stimuli.

Pharmacological Activities

Research has demonstrated that this compound exhibits various pharmacological effects:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. It was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects and potential synergistic activity when combined with established chemotherapeutic agents like doxorubicin .
  • Anti-inflammatory Effects : Studies have indicated that pyrazole derivatives can reduce inflammation by inhibiting specific inflammatory pathways, making them candidates for treating conditions like arthritis and pulmonary fibrosis .
  • Antimicrobial Properties : Some derivatives within the pyrazole class have exhibited notable antibacterial and antifungal activities, suggesting potential applications in infectious disease management .

Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound significantly inhibited cell viability, particularly in MDA-MB-231 cells, suggesting its potential as an effective anticancer agent .

Study 2: Inhibition of DDR Receptors

Another study focused on a related compound's ability to inhibit DDR1 and DDR2 receptors implicated in idiopathic pulmonary fibrosis (IPF). This research highlighted the compound's potential for treating fibrotic diseases by modulating receptor activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in substituents on the phenyl ring or alterations to the pyrazole core can enhance potency against specific biological targets. The following table summarizes some structural modifications and their effects on activity:

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Fluorine SubstitutionEnhanced lipophilicity and metabolic stability .
Chlorine SubstitutionIncreased potency against certain cancer cell lines due to electron-withdrawing effects .
Thiophene Moiety AdditionPotentially increased anti-inflammatory activity due to unique electronic properties .

Q & A

Q. Critical parameters :

  • Stoichiometry : A 1:1 molar ratio of amine to acyl chloride minimizes side products.
  • Solvent choice : Polar aprotic solvents (e.g., CH₃CN, THF) enhance reactivity.
  • Purification : Recrystallization is effective for small-scale synthesis, while flash chromatography resolves complex mixtures.

How can researchers confirm the structural integrity of this compound, and resolve discrepancies in spectroscopic data?

Answer:

  • 1H NMR : Diagnostic peaks include NH protons (δ 10.2–11.5 ppm), pyrazole C-H (δ 6.1–6.3 ppm), and phenyl groups (δ 7.2–7.4 ppm). Compare with published spectra of analogs (e.g., N-(5-methyl-1H-pyrazol-3-yl)acetamide) .
  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve tautomerism or stereochemical ambiguities. For example, pyrazole derivatives often exhibit planar geometry, confirmed via crystallographic data .
  • Discrepancy resolution : Conflicting NMR/crystallography data (e.g., unexpected proton environments) may arise from dynamic processes (tautomerism) or impurities. Validate purity via HPLC and corroborate with HRMS .

What experimental strategies optimize reaction conditions for higher yields of this compound derivatives?

Answer:

  • Solvent screening : Test aprotic solvents (DMF, THF) to improve solubility of intermediates. For example, THF increases reaction rates in SN2 pathways .
  • Catalyst optimization : Additives like DMAP (4-dimethylaminopyridine) accelerate acylation.
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours under reflux) .
  • Scale-up considerations : Use automated flash chromatography systems (e.g., Biotage) for efficient purification of gram-scale batches.

How should researchers address contradictions in biological activity data for this compound?

Answer:

  • Assay standardization : Ensure consistent kinase inhibition protocols (e.g., ATP concentration, incubation time). For example, BMS754807 (a structural analog) shows IGF-1R inhibition (IC₅₀ < 10 nM) under standardized conditions .
  • Control experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate cell line viability.
  • Data triangulation : Combine enzymatic assays with cellular models (e.g., proliferation assays in cancer cell lines) to confirm target engagement .

What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Core modifications :
    • Pyrazole ring : Replace cyclopropyl with methyl or fluorophenyl groups to assess steric/electronic effects.
    • Phenylacetamide moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate binding affinity .
  • Biological evaluation :
    • Perform kinase profiling (e.g., Eurofins Panlabs panel) to identify off-target effects.
    • Use molecular docking (AutoDock Vina) to predict binding modes to IGF-1R .
  • Parallel synthesis : Generate analogs via combinatorial chemistry and screen via HPLC-based activity assays .

How can computational tools enhance the design of this compound analogs?

Answer:

  • Docking simulations : Model interactions with IGF-1R (PDB ID: 3NW6) to prioritize substituents with favorable hydrogen bonding (e.g., cyclopropyl’s hydrophobic packing) .
  • QSAR modeling : Use MOE or Schrödinger to correlate substituent properties (logP, polar surface area) with activity data.
  • ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic profiles (e.g., blood-brain barrier penetration) for lead optimization .

What are the challenges in characterizing tautomeric forms of the pyrazole ring, and how are they resolved?

Answer:

  • Tautomer identification : The pyrazole ring exists in 1H- or 2H-tautomeric forms. X-ray crystallography (via SHELXL refinement) unambiguously assigns tautomers based on hydrogen atom positions .
  • Dynamic NMR : Low-temperature 1H NMR (e.g., −40°C in CD₂Cl₂) slows tautomer interconversion, revealing split peaks for each form .
  • Theoretical calculations : DFT (Gaussian 09) predicts relative stability of tautomers, corroborating experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.